1-Amino-6-iodoindazole
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Overview
Description
1-Amino-6-iodoindazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-6-iodoindazole can be synthesized through various methods. One common approach involves the iodination of 1-aminoindazole. This process typically uses iodine or an iodine-containing reagent under specific conditions to introduce the iodine atom at the sixth position of the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-6-iodoindazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro or nitroso derivatives, while reduction can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted indazole derivatives.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include hydrazine derivatives.
Scientific Research Applications
1-Amino-6-iodoindazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and enzyme inhibitors.
Biology: It serves as a probe for studying biological pathways and enzyme activities.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Amino-6-iodoindazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of the iodine atom can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
1-Aminoindazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodoindazole: Lacks the amino group, which reduces its potential for forming hydrogen bonds and interacting with biological targets.
Uniqueness: 1-Amino-6-iodoindazole’s unique combination of an amino group and an iodine atom provides it with distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H6IN3 |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
6-iodoindazol-1-amine |
InChI |
InChI=1S/C7H6IN3/c8-6-2-1-5-4-10-11(9)7(5)3-6/h1-4H,9H2 |
InChI Key |
NELWTXKWZPTWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N(N=C2)N |
Origin of Product |
United States |
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